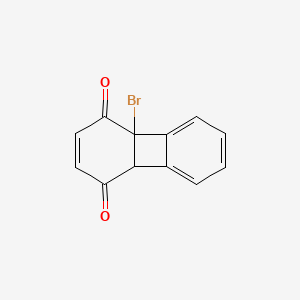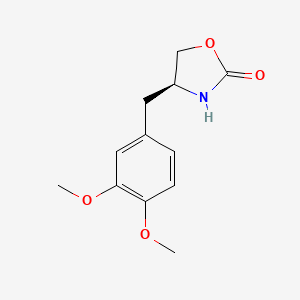
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one is a chiral oxazolidine derivative. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an oxazolidine ring. The stereochemistry at the 4th position of the oxazolidine ring is specified as the S-configuration. Oxazolidines are known for their applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one typically involves the condensation of an appropriate amino alcohol with an aldehyde or ketone. One common method is the reaction of (S)-phenylglycinol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of (S)-phenylglycinol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.
Scientific Research Applications
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one depends on its application. As a chiral auxiliary, it induces chirality through the formation of diastereomeric intermediates, which can be separated and further transformed into enantiomerically pure products. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- (4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one
Comparison:
(4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one: The R-configuration at the 4th position results in different stereochemical properties and potentially different reactivity and biological activity.
(4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one: The absence of methoxy groups on the benzyl ring may lead to different electronic and steric effects, affecting its reactivity and applications.
(4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one: The replacement of the oxazolidine ring with a thiazolidine ring introduces sulfur, which can alter the compound’s chemical properties and reactivity.
This detailed article provides a comprehensive overview of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
142763-11-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(4S)-4-[(3,4-dimethoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-15-10-4-3-8(6-11(10)16-2)5-9-7-17-12(14)13-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
PRMCYVGOYNBROE-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


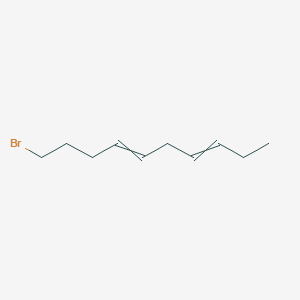
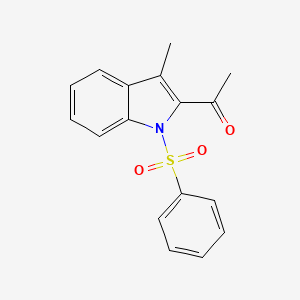
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)

![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
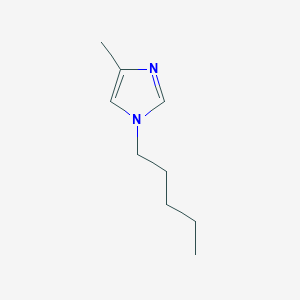


![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
